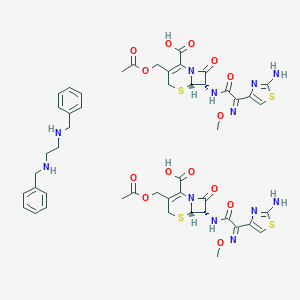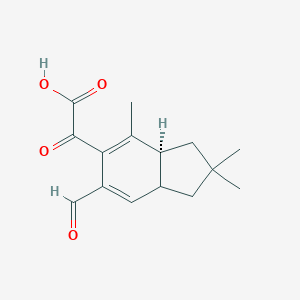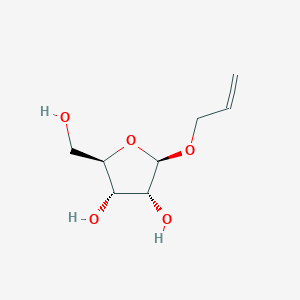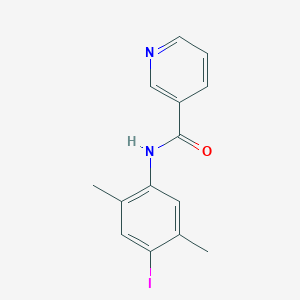
N-(4-iodo-2,5-dimethylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodo-2,5-dimethylphenyl)nicotinamide, also known as IDMN, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IDMN belongs to the class of nicotinamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
科学研究应用
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. In inflammation research, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to protect neurons from oxidative stress and improve cognitive function.
作用机制
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the activity of AKT and mTOR, which are involved in cell survival and proliferation. In inflammation, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to inhibit the activity of NF-κB, which is a key regulator of the inflammatory response. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In inflammation, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells, which leads to the reduction of inflammation. In neurodegenerative disorders, N-(4-iodo-2,5-dimethylphenyl)nicotinamide has been found to protect neurons from oxidative stress and improve cognitive function, which leads to the improvement of neurological symptoms.
实验室实验的优点和局限性
N-(4-iodo-2,5-dimethylphenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research on N-(4-iodo-2,5-dimethylphenyl)nicotinamide, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(4-iodo-2,5-dimethylphenyl)nicotinamide and to investigate its potential side effects. Finally, the development of N-(4-iodo-2,5-dimethylphenyl)nicotinamide derivatives with improved efficacy and safety profiles is an area of active research.
合成方法
N-(4-iodo-2,5-dimethylphenyl)nicotinamide can be synthesized through a multistep process that involves the reaction of 4-iodo-2,5-dimethylbenzaldehyde with nicotinic acid and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification steps. The synthesis method has been optimized to yield high purity and yield of N-(4-iodo-2,5-dimethylphenyl)nicotinamide.
属性
产品名称 |
N-(4-iodo-2,5-dimethylphenyl)nicotinamide |
|---|---|
分子式 |
C14H13IN2O |
分子量 |
352.17 g/mol |
IUPAC 名称 |
N-(4-iodo-2,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13IN2O/c1-9-7-13(10(2)6-12(9)15)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
OPNGMSWUDUPCDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
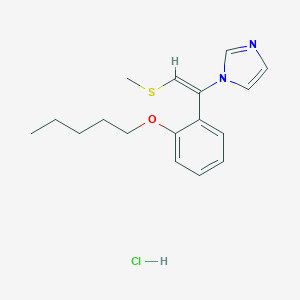
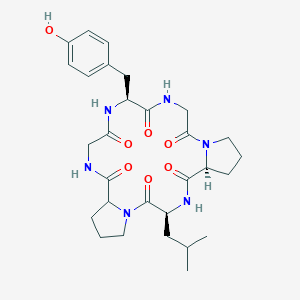
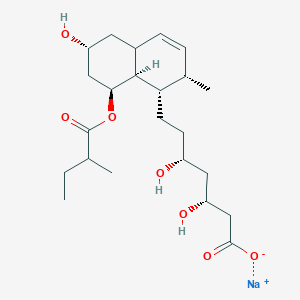
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
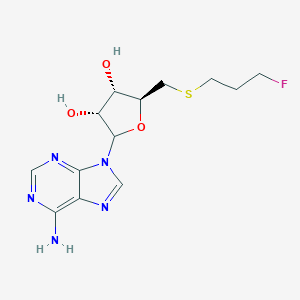
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
